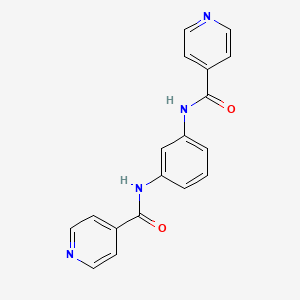
N,N'-1,3-phenylenediisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,3-phenylenediisonicotinamide, also known as PDI, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
N,N'-1,3-phenylenediisonicotinamide works by binding to the hydrophobic regions of proteins, leading to changes in their conformation and stability. This property of this compound makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can bind to metal ions, which can affect the function and structure of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. This compound can also prevent the formation of toxic oligomers, which are known to contribute to the pathogenesis of neurodegenerative diseases. Moreover, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-1,3-phenylenediisonicotinamide is its ability to selectively bind to hydrophobic regions of proteins, which makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of N,N'-1,3-phenylenediisonicotinamide in scientific research. One potential application is the development of this compound-based therapeutics for neurodegenerative diseases. Another direction is the use of this compound as a tool for studying protein-protein interactions and protein aggregation in living cells. Furthermore, this compound can be utilized for the detection of metal ions in environmental samples, which can have implications for public health.
Conclusion
In conclusion, this compound is a valuable chemical compound that has been extensively used in scientific research due to its unique properties and potential applications. Its ability to selectively bind to hydrophobic regions of proteins makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. However, its potential toxicity should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, including the development of this compound-based therapeutics and the use of this compound for the detection of metal ions in environmental samples.
Méthodes De Synthèse
N,N'-1,3-phenylenediisonicotinamide can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with benzene-1,3-diamine. The resulting compound is then treated with acetic anhydride to obtain this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
N,N'-1,3-phenylenediisonicotinamide has been extensively used in scientific research as a fluorescent probe for protein folding, misfolding, and aggregation studies. It has also been utilized as a ligand for metal ions, which can be used for the detection of metal ions in biological samples. Moreover, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-4-8-19-9-5-13)21-15-2-1-3-16(12-15)22-18(24)14-6-10-20-11-7-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZIXINHILGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)



![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
